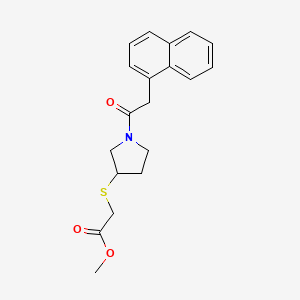
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is an organic compound known for its diverse utility in various scientific fields. With complex molecular architecture, it belongs to a class of compounds that find applications in medicinal chemistry, material science, and chemical biology. Its unique structure lends it particular reactivity patterns and interaction mechanisms, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis generally begins with the preparation of intermediate isoquinoline derivatives. A common approach involves the cyclization of ortho-aminostyrene with an aldehyde to form the 3,4-dihydroisoquinoline scaffold.
Sulfonylation: Introduction of the sulfonyl group is achieved through the reaction of the dihydroisoquinoline with a sulfonyl chloride in the presence of a base like triethylamine.
Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids under dehydrating conditions, often involving agents like phosphorus oxychloride.
Final Coupling: The coupling of the oxadiazole with the benzamide portion is carried out via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods: Industrially, the compound can be synthesized through streamlined processes involving continuous flow chemistry. This method enhances reaction efficiency, reduces waste, and allows for better control over reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: The benzamide portion can undergo oxidation to form various oxidation products, depending on the oxidizing agent used, such as potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions, using catalysts like palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming diverse sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sulfonyl chlorides, amines.
Major Products Formed:
From Oxidation: Oxidized benzamide derivatives.
From Reduction: Reduced oxadiazole derivatives.
From Substitution: Sulfonamide derivatives.
科学的研究の応用
The compound finds extensive applications across multiple scientific disciplines:
Chemistry: It serves as a building block in synthetic organic chemistry, facilitating the construction of complex molecular architectures.
Biology: In biological research, it is used as a molecular probe to study enzyme functions and signaling pathways.
Medicine: Its derivatives exhibit potential pharmaceutical properties, such as anti-inflammatory and anticancer activities.
Industry: In material science, it is used in the development of advanced polymers and nanomaterials with specific functionalities.
作用機序
Mechanism by which the Compound Exerts its Effects: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, altering their activity and affecting downstream biological processes.
Molecular Targets and Pathways Involved: The molecular targets vary depending on the specific derivative of the compound. Common targets include kinases, which play crucial roles in cell signaling pathways, and proteases involved in protein degradation.
類似化合物との比較
3,4-dihydroisoquinoline derivatives.
Benzamide derivatives.
Oxadiazole-containing compounds.
Sulfonylated isoquinolines.
This compound, with its multifaceted nature, holds promise for continued research and development in various scientific domains.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6S2/c1-36(31,32)22-8-4-7-19(15-22)24-27-28-25(35-24)26-23(30)18-9-11-21(12-10-18)37(33,34)29-14-13-17-5-2-3-6-20(17)16-29/h2-12,15H,13-14,16H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDMTKARFIOOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2536820.png)
![5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2536822.png)



![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2536828.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)
